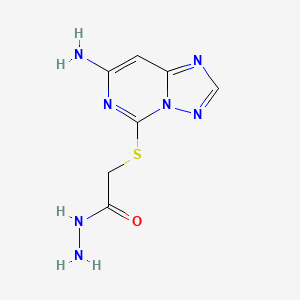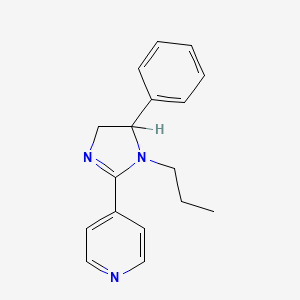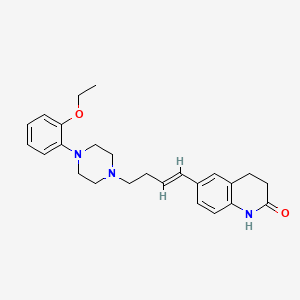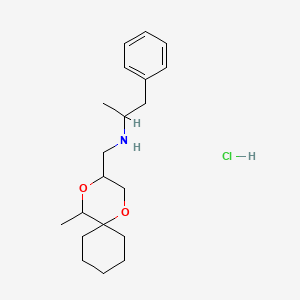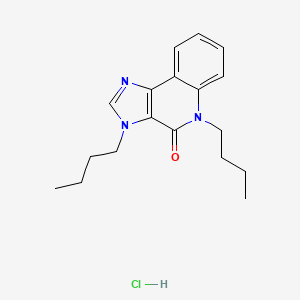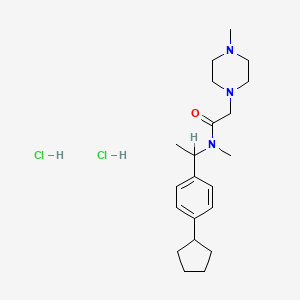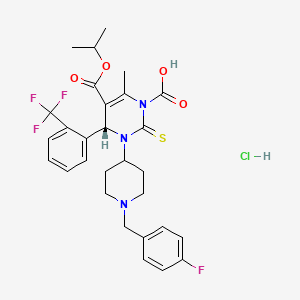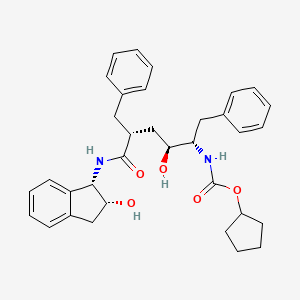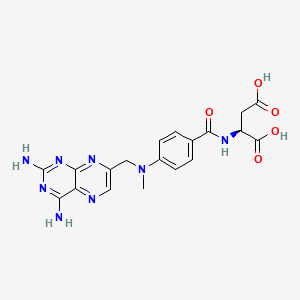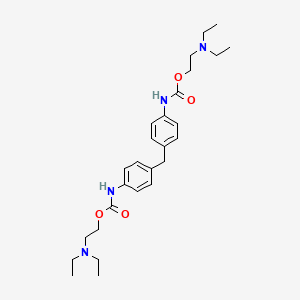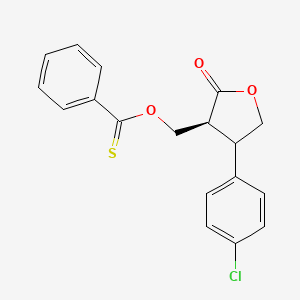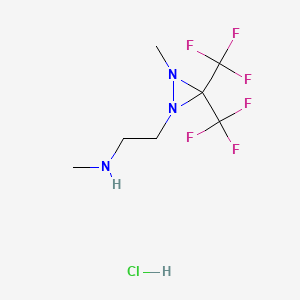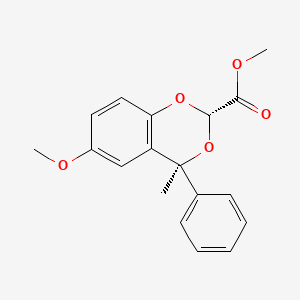
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxan ring, introduction of the carboxylic acid group, and subsequent esterification. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, (E)-: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.
1,3-Benzodioxan-2-carboxylic acid, 6-methyl-4-phenyl-, (E)-: This compound lacks the methoxy group, which may affect its properties and reactivity.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets .
Propriétés
Numéro CAS |
86617-11-0 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
methyl (2S,4S)-6-methoxy-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H18O5/c1-18(12-7-5-4-6-8-12)14-11-13(20-2)9-10-15(14)22-17(23-18)16(19)21-3/h4-11,17H,1-3H3/t17-,18-/m0/s1 |
Clé InChI |
NEKZMHIWRFGVBE-ROUUACIJSA-N |
SMILES isomérique |
C[C@@]1(C2=C(C=CC(=C2)OC)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OC)OC(O1)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


